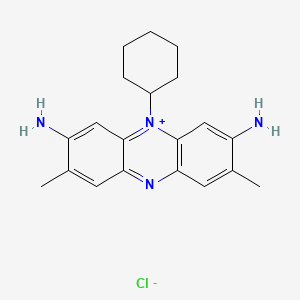
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride is a complex organic compound with the molecular formula C20H25N4Cl It is a derivative of phenazinium, characterized by the presence of amino groups at positions 3 and 7, a cyclohexyl group at position 5, and methyl groups at positions 2 and 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the phenazinium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.
Substitution: The amino groups and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can produce a variety of substituted phenazinium derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride has several scientific research applications:
Chemistry: Used as a dye or indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, disrupt cellular processes, and induce oxidative stress, leading to its antimicrobial and anticancer effects. The specific pathways involved may include the generation of reactive oxygen species and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenazinium derivative with similar structural features but different substituents.
Methylene Blue: A well-known phenazinium compound used as a dye and medication.
Uniqueness
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92890-46-5 |
|---|---|
Molekularformel |
C20H25ClN4 |
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
10-cyclohexyl-3,7-dimethylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C20H24N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h8-11,14H,3-7H2,1-2H3,(H3,21,22);1H |
InChI-Schlüssel |
CRAYSDWTSCGULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4CCCCC4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















